molecular formula C13H15NO4 B13397552 3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid

3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid

Cat. No.: B13397552
M. Wt: 249.26 g/mol
InChI Key: FVBZCQLQINXRAC-UHFFFAOYSA-N
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Description

N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine is a chemical compound used in scientific research. It has diverse applications, including drug development and protein synthesis studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine involves the reaction of L-phenylalanine with prop-2-en-1-yl chloroformate under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production methods for N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine are similar to laboratory synthesis but are scaled up. The process involves large-scale reactors and continuous monitoring to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the prop-2-en-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for its potential in drug development and therapeutic applications.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in protein synthesis, leading to the formation of modified peptides. It can also interact with cellular receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(Benzyloxy)carbonyl]-L-phenylalanine}
  • N-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine}
  • N-{[(Prop-2-en-1-yl)oxy]carbonyl}glycine

Uniqueness

N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological processes. Its prop-2-en-1-yl group provides additional reactivity compared to similar compounds, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBZCQLQINXRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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